Cas no 946252-13-7 (N-(3-acetylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide)

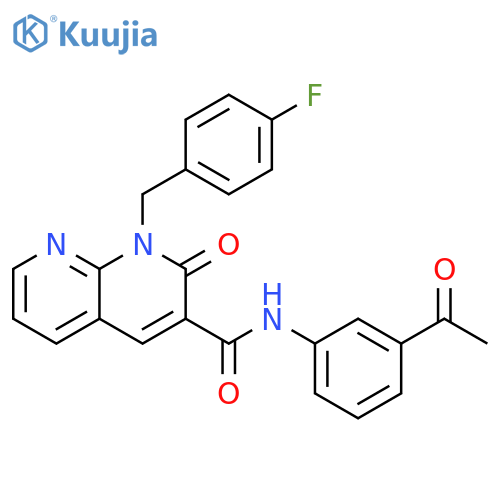

946252-13-7 structure

商品名:N-(3-acetylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

CAS番号:946252-13-7

MF:C24H18FN3O3

メガワット:415.416429042816

CID:5504445

N-(3-acetylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1,8-Naphthyridine-3-carboxamide, N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydro-2-oxo-

- N-(3-acetylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

-

- インチ: 1S/C24H18FN3O3/c1-15(29)17-4-2-6-20(12-17)27-23(30)21-13-18-5-3-11-26-22(18)28(24(21)31)14-16-7-9-19(25)10-8-16/h2-13H,14H2,1H3,(H,27,30)

- InChIKey: GIHAHIGKBMNYHD-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=CC=C(F)C=C2)C2C(=CC=CN=2)C=C(C(NC2=CC=CC(C(C)=O)=C2)=O)C1=O

N-(3-acetylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2752-1263-1mg |

N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

946252-13-7 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2752-1263-30mg |

N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

946252-13-7 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2752-1263-50mg |

N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

946252-13-7 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2752-1263-5μmol |

N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

946252-13-7 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2752-1263-20mg |

N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

946252-13-7 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2752-1263-25mg |

N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

946252-13-7 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2752-1263-40mg |

N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

946252-13-7 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2752-1263-2μmol |

N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

946252-13-7 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2752-1263-3mg |

N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

946252-13-7 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2752-1263-2mg |

N-(3-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

946252-13-7 | 90%+ | 2mg |

$59.0 | 2023-05-16 |

N-(3-acetylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

946252-13-7 (N-(3-acetylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide) 関連製品

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量